2-nitroethyl Benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

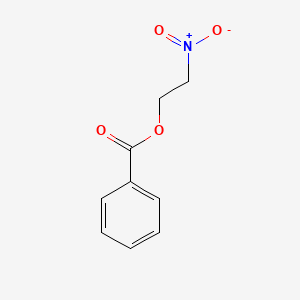

2-Nitroethyl Benzoate is an organic compound with the molecular formula C9H9NO4. It is a white to yellow solid that is used in various chemical reactions and applications. The compound is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a benzoate group. This structure imparts unique chemical properties to the compound, making it valuable in both research and industrial settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroethyl Benzoate typically involves the esterification of benzoic acid with 2-nitroethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and controlled reaction conditions helps in achieving high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitroethyl Benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Decomposition: The compound can decompose to form nitroethylene and benzoic acid under certain conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Decomposition: Elevated temperatures or the presence of specific catalysts.

Major Products Formed:

Reduction: 2-Aminoethyl Benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Decomposition: Nitroethylene and benzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Nitroethyl benzoate is widely utilized as an intermediate in the synthesis of various organic compounds. It can be transformed into more complex structures through processes such as:

- Oxidation : Leading to derivatives like methyl 4-(2-aminoethyl)benzoate.

- Reduction : Resulting in 4-(2-nitroethyl)benzoic acid.

- Nucleophilic Substitution : Allowing for the creation of various substituted benzoates depending on the nucleophile employed.

Research has indicated that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Gawande and Khadsan (2014) synthesized various derivatives and evaluated their efficacy using disk diffusion methods, revealing substantial inhibition zones against multiple bacterial strains.

- Anticancer Activity : Investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS). This effect is similar to other known nitro compounds with anticancer properties.

Case Study 1: Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy of synthesized derivatives.

- Methodology : Disk diffusion method was employed against various bacterial strains.

- Results : Significant inhibition zones were observed for several derivatives, indicating strong antibacterial properties.

Case Study 2: Anticancer Mechanism Investigation

- Objective : To understand how this compound affects cancer cells.

- Findings : The compound was found to increase ROS levels in treated cancer cell lines, leading to cell death through apoptosis.

Computational Studies

Recent computational studies have utilized Density Functional Theory (DFT) to explore the decomposition reactions of nitroethyl benzoates. For example, research indicated that the decomposition reaction catalyzed by ionic liquids such as 1,3-dimethylimidazolium cation proceeds faster compared to uncatalyzed reactions. The DFT calculations revealed insights into the reaction mechanisms and activation energies involved .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Versatile reactivity leading to various derivatives |

| Antimicrobial Activity | Exhibits strong antibacterial properties against multiple bacterial strains | Significant inhibition zones observed in disk diffusion assays |

| Anticancer Activity | Induces apoptosis in cancer cells via ROS generation | Similar mechanisms observed as other nitro compounds |

| Computational Studies | DFT studies on decomposition reactions reveal faster processes with catalysts | Insights into reaction mechanisms and activation energies |

Mecanismo De Acción

The mechanism of action of 2-Nitroethyl Benzoate involves its ability to undergo various chemical reactions that lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to potential biological effects. For example, the reduction of the nitro group to an amine can result in compounds with different biological activities. The molecular targets and pathways involved depend on the specific reactions and the resulting products .

Comparación Con Compuestos Similares

2-Nitroethylbenzene: Similar structure but lacks the ester group.

Methyl 4-methoxybenzoate: Contains a methoxy group instead of a nitro group.

4-Methoxybenzaldehyde: Contains an aldehyde group instead of an ester group.

Uniqueness: 2-Nitroethyl Benzoate is unique due to the presence of both a nitro group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Actividad Biológica

2-Nitroethyl benzoate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is an ester formed from benzoic acid and 2-nitroethanol. Its molecular structure includes a nitro group, which is known to influence its chemical reactivity and biological interactions. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various biological targets, leading to:

- Inhibition of Enzymes : The reactive species can inhibit key enzymes involved in metabolic pathways.

- Oxidative Stress : The compound may induce oxidative stress by generating free radicals, affecting cellular integrity and function.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study focused on its efficacy against bacterial strains showed significant inhibition zones, suggesting its potential as an antibacterial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle regulators .

Study on Decomposition Reactions

A study utilizing density functional theory (DFT) examined the decomposition reactions of nitroethyl benzoates, including this compound. The results indicated that the presence of specific catalysts could significantly enhance the reaction rates, providing insights into its stability and reactivity under biological conditions .

Interaction with Biological Molecules

Research has highlighted the interactions of this compound with various biomolecules. For instance, studies have shown its ability to react with proteins and nucleic acids, leading to modifications that could alter cellular functions. These interactions are crucial for understanding both its therapeutic potential and possible toxicological effects.

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity based on structural differences. The following table summarizes key features:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group on ethyl chain + ester | Antimicrobial, anticancer |

| 2-(2-Nitroethyl)Benzoic Acid | Nitro group + carboxylic acid | Limited studies; potential antimicrobial |

| Nitroethyl Benzoate | Nitro group on ethyl ester | Intermediate in reactions |

| 3-Nitropropionic Acid | Nitro group on propionic acid | Neurotoxic effects |

Propiedades

IUPAC Name |

2-nitroethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(14-7-6-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUHWEZQUSOAKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.